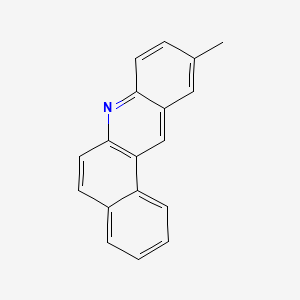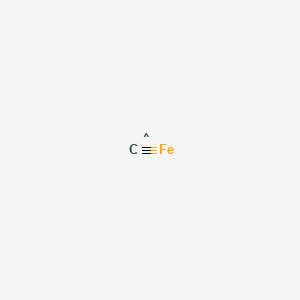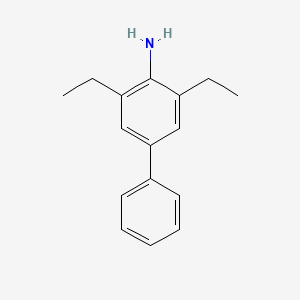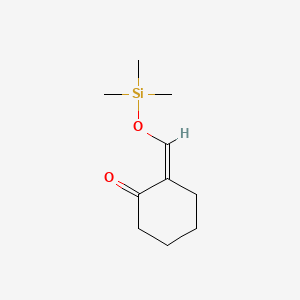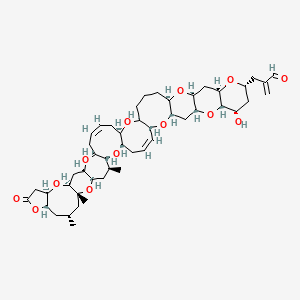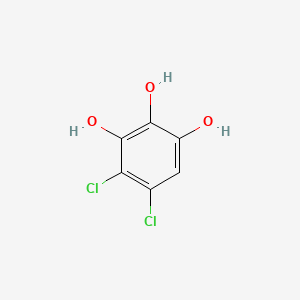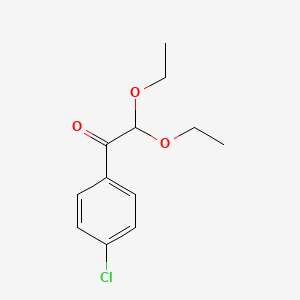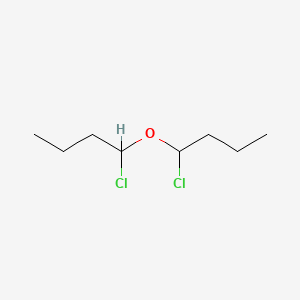
1,1'-Oxybis(chlorobutane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Oxybis(chlorobutane) is an organic compound with the molecular formula C8H16Cl2O. It is also known as bis(4-chlorobutyl) ether. This compound is characterized by the presence of two chlorobutane groups connected by an oxygen atom. It is a colorless liquid with a boiling point of approximately 400 K .
Méthodes De Préparation
1,1’-Oxybis(chlorobutane) can be synthesized through various methods. One common synthetic route involves the reaction of 4-chlorobutanol with a dehydrating agent such as sulfuric acid, which facilitates the formation of the ether linkage. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material .
In industrial settings, the production of 1,1’-Oxybis(chlorobutane) may involve continuous-flow processes where 4-chlorobutanol is reacted with a suitable dehydrating agent in a plug-flow reactor. This method allows for efficient and scalable production of the compound .
Analyse Des Réactions Chimiques
1,1’-Oxybis(chlorobutane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in 1,1’-Oxybis(chlorobutane) can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-hydroxybutyl ether.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction Reactions: Reduction of 1,1’-Oxybis(chlorobutane) can yield the corresponding alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
1,1’-Oxybis(chlorobutane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various ether derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-Oxybis(chlorobutane) involves its interaction with nucleophiles, leading to substitution reactions. The oxygen atom in the ether linkage can act as a nucleophilic site, facilitating the formation of new chemical bonds. The chlorine atoms can also participate in nucleophilic substitution reactions, making the compound versatile in various chemical transformations .
Comparaison Avec Des Composés Similaires
1,1’-Oxybis(chlorobutane) can be compared with other similar compounds such as:
1,1’-Oxybis(4-bromobutane): Similar in structure but with bromine atoms instead of chlorine, leading to different reactivity and applications.
1,1’-Oxybis(4-iodobutane):
1,1’-Oxybis(4-fluorobutane): The presence of fluorine atoms can significantly alter the compound’s properties and reactivity.
These comparisons highlight the unique reactivity and applications of 1,1’-Oxybis(chlorobutane) due to the presence of chlorine atoms.
Propriétés
Numéro CAS |
53622-12-1 |
|---|---|
Formule moléculaire |
C8H16Cl2O |
Poids moléculaire |
199.11 g/mol |
Nom IUPAC |
1-chloro-1-(1-chlorobutoxy)butane |
InChI |
InChI=1S/C8H16Cl2O/c1-3-5-7(9)11-8(10)6-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
RMGBJBITSZIYKA-UHFFFAOYSA-N |
SMILES canonique |
CCCC(OC(CCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


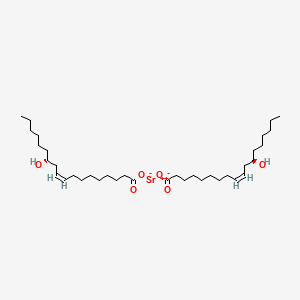
![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)
